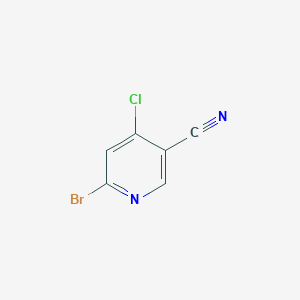

6-Bromo-4-chloronicotinonitrile

Description

6-Bromo-4-chloronicotinonitrile is an organic compound with the molecular formula C₆H₂BrClN₂ and a molecular weight of 217.45 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

6-bromo-4-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVSQVFRVJAIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the bromination and chlorination of nicotinonitrile under controlled conditions. The process may involve the use of bromine and chlorine reagents in the presence of a catalyst to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of 6-Bromo-4-chloronicotinonitrile often relies on scalable and robust synthetic routes. These methods ensure high yield and purity of the compound. The process involves multiple steps, including the initial halogenation of nicotinonitrile, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the pyridine ring of 6-Bromo-4-chloronicotinonitrile linked to another aromatic ring .

Scientific Research Applications

6-Bromo-4-chloronicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Nicotinonitrile: A precursor to 6-Bromo-4-chloronicotinonitrile, with a simpler structure lacking the halogen substitutions.

5-Bromo-6-chloronicotinonitrile: A similar compound with the bromine and chlorine atoms in different positions on the pyridine ring.

Uniqueness

6-Bromo-4-chloronicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications compared to its analogs .

Biological Activity

6-Bromo-4-chloronicotinonitrile is a member of the nicotinonitrile family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of 6-Bromo-4-chloronicotinonitrile, supported by case studies, research findings, and data tables.

6-Bromo-4-chloronicotinonitrile is characterized by the following molecular structure:

- Molecular Formula : C₆H₃BrClN

- Molecular Weight : 208.45 g/mol

- IUPAC Name : 6-bromo-4-chloropyridine-3-carbonitrile

Antimicrobial Activity

Research indicates that various derivatives of nicotinonitriles, including 6-Bromo-4-chloronicotinonitrile, possess significant antimicrobial properties. A study evaluated its effectiveness against several microbial strains, yielding promising results:

| Microbial Strain | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Candida albicans | Notable activity | |

| Staphylococcus aureus | High activity |

These findings suggest that 6-Bromo-4-chloronicotinonitrile could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 6-Bromo-4-chloronicotinonitrile has been explored in various studies. One notable study examined its effects on human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HepG2 (Liver Cancer) | 12.8 | |

| HCT-116 (Colon Cancer) | 10.5 |

These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types.

The biological activity of 6-Bromo-4-chloronicotinonitrile is thought to involve several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in tumor cells, contributing to its anticancer effects.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell walls or inhibit essential metabolic pathways in microbes.

Study on Anticancer Properties

A comprehensive study conducted on the effects of various nicotinonitriles, including 6-Bromo-4-chloronicotinonitrile, revealed significant cytotoxicity against breast and liver cancer cell lines. The researchers utilized a series of assays to determine IC50 values and observed that the compound's potency was comparable to established chemotherapeutics.

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of 6-Bromo-4-chloronicotinonitrile against clinical isolates of bacteria and fungi. The study demonstrated that the compound exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus and Candida albicans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.